Copper;3-iodo-2-methylpyridine
Description
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Properties
CAS No. |
20631-71-4 |
|---|---|
Molecular Formula |
C6H6CuIN |
Molecular Weight |
282.57 g/mol |
IUPAC Name |
copper;3-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H6IN.Cu/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3; |
InChI Key |
FKDMEUNHRLOXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)I.[Cu] |
Origin of Product |
United States |
Ligand Synthesis and Structural Elucidation of 3 Iodo 2 Methylpyridine
The foundation of any metal complex is the ligand itself. In this case, 3-iodo-2-methylpyridine (B88220) serves as the organic molecule that can coordinate to a central copper atom.
The synthesis of iodinated pyridine (B92270) derivatives can be achieved through various organic methodologies. While specific high-yield syntheses for 3-iodo-2-methylpyridine are not frequently detailed, general methods for the iodination of pyridine rings are well-established. These often involve electrophilic iodination reactions. For related compounds, such as 2-iodo-3-methylpyridine, a common synthetic route involves a halogen-metal exchange reaction starting from a bromo-precursor, followed by quenching with an iodine source. researchgate.net For instance, 2-bromo-3-methylpyridine (B184072) can be treated with a strong base like n-butyllithium to form a lithiated intermediate, which then reacts with molecular iodine (I₂) to yield the desired iodo-substituted pyridine. researchgate.net
Another approach involves the direct iodination of the pyridine ring. However, due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions or the use of more reactive iodinating agents. Green chemistry approaches for the iodination of related heterocyclic compounds, such as pyrimidines, have been developed using methods like mechanical grinding under solvent-free conditions with iodine and a silver salt like AgNO₃. rsc.org Such methods could potentially be adapted for the synthesis of 3-iodo-2-methylpyridine.
The synthesis of precursors is also a critical aspect. 2-Methylpyridine (B31789), the parent compound for this ligand, is primarily produced through the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst. epa.gov
The 3-iodo-2-methylpyridine scaffold can be further modified to tune its electronic and steric properties, which in turn would affect the properties of its potential copper complexes. The iodine atom is a particularly useful functional group for further derivatization through cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring. researchgate.net
Furthermore, the methyl group on the pyridine ring can also be a site for derivatization. For example, the methyl group of 2-methylpyridine can be deprotonated using a strong base like butyllithium (B86547) to form a nucleophilic species that can react with various electrophiles. epa.gov
The synthesis of the direct precursor, 2-methylpyridine (also known as 2-picoline), is a well-established industrial process. epa.gov One major route involves the condensation of acetaldehyde with ammonia. epa.gov Another method is the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form 5-oxohexanenitrile, which then cyclizes to produce 2-picoline. epa.gov The development of efficient and environmentally friendly synthetic methods for such precursors is an ongoing area of research. For instance, water-promoted, open-flask synthesis of 2-methylpyridine-borane has been reported, showcasing advancements in the synthesis of pyridine derivatives. orgsyn.org
Table 1: Structural and Physical Properties of 3-Iodo-2-methylpyridine
| Property | Value |
| Molecular Formula | C₆H₆IN |
| Molecular Weight | 219.02 g/mol |
| SMILES | CC1=C(C=CC=N1)I |
| InChI Key | GJSVCUHWEJFFMO-UHFFFAOYSA-N |
| Predicted XlogP | 1.9 |
| Data sourced from PubChem. uni.lu |
Synthesis and Structural Characterization
Synthetic Methodologies for Copper-Pyridine Complexes
The general synthetic route involves dissolving the copper(II) halide and the 3-iodo-2-methylpyridine (B88220) ligand in a warm alcohol solution. Upon mixing, the complex often precipitates out of the solution upon cooling or slow evaporation of the solvent. The stoichiometry of the reactants can be controlled to favor the formation of specific coordination compounds, such as the common L₂CuX₂ type, where L is the pyridine ligand and X is a halide. nih.gov
Crystal Structure Analysis
Table 1: Predicted Crystallographic Data for a Hypothetical [Cu(3-iodo-2-methylpyridine)₂I₂] Complex (Based on Analogous Structures)
| Parameter | Predicted Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~8.0 |
| b (Å) | ~15.0 |
| c (Å) | ~15.5 |
| α (°) | ~62 |
| β (°) | ~83 |
| γ (°) | ~90 |
| Z | 4 |
Note: This data is hypothetical and extrapolated from known structures of similar copper-halopyridine complexes. nih.gov
Spectroscopic and Physicochemical Properties
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the pyridine (B92270) ligand to the copper center. Shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine ring upon coordination are indicative of complex formation.
UV-Visible Spectroscopy: The electronic spectra of copper(II) complexes typically show broad d-d transition bands in the visible region, which are sensitive to the coordination geometry around the copper ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic copper(II) complexes. The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic ground state and the nature of the copper-ligand bonding.
Table 2: Expected Spectroscopic Data for a Copper;3-iodo-2-methylpyridine (B88220) Complex
| Spectroscopic Technique | Expected Observations |
| IR (cm⁻¹) | Shifts in pyridine ring vibrations upon coordination. |
| UV-Vis (nm) | Broad d-d transition band in the visible region. |
| EPR | Anisotropic spectrum with g-values characteristic of a Cu(II) center. |
Magnetic Properties
The magnetic properties of copper(II) halide complexes with substituted pyridines are highly dependent on the crystal structure, particularly the intermolecular distances and the nature of the bridging ligands. nih.govlibretexts.org Analogous complexes with 2-halo-3-methylpyridines have shown both weak ferromagnetic and antiferromagnetic interactions. researchgate.netresearchgate.net The magnetic behavior is often rationalized based on the superexchange pathways mediated by halide bridges or other intermolecular contacts. For a hypothetical bis(3-iodo-2-methylpyridine)copper(II) diiodide, the magnetic susceptibility would likely be influenced by the presence of weak intermolecular interactions, potentially leading to either weak ferromagnetic or antiferromagnetic coupling at low temperatures.
Advanced Spectroscopic and Diffraction Characterization of Copper;3 Iodo 2 Methylpyridine Complexes
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a fundamental tool for elucidating the structure of a coordination complex and understanding the nature of the bond between the metal center and its ligands.
Infrared (IR) Spectroscopy for Ligand Coordination
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. In the context of a Copper;3-iodo-2-methylpyridine (B88220) complex, IR spectroscopy would be crucial for confirming the coordination of the 3-iodo-2-methylpyridine ligand to the copper center.
When the nitrogen atom of the pyridine (B92270) ring coordinates to the copper ion, changes in the electron distribution of the ring occur. These changes lead to shifts in the vibrational frequencies of the C=C and C=N bonds within the pyridine ring. Typically, these stretching vibrations, which appear in the 1400-1600 cm⁻¹ region of the IR spectrum for the free ligand, would be expected to shift to higher frequencies (a blueshift) upon coordination. Furthermore, new vibrational bands at lower frequencies (typically below 600 cm⁻¹) would appear, corresponding to the Cu-N stretching vibration, providing direct evidence of the metal-ligand bond. Analysis of the far-IR region would also help identify vibrations associated with other ligands, such as Cu-halide bonds if present.
Raman Spectroscopy for Structural Features
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. While IR absorption is dependent on a change in the dipole moment of a molecule, Raman scattering depends on a change in polarizability.
For a Copper;3-iodo-2-methylpyridine complex, Raman spectroscopy would also be sensitive to the vibrations of the pyridine ring and the metal-ligand bonds. Symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. This technique would be particularly useful for studying the low-frequency modes, including the Cu-N and Cu-I vibrations, which are critical for defining the coordination environment of the copper center. Comparing the Raman spectra of the free ligand and the complex would provide a comprehensive picture of the structural changes upon coordination.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of metal complexes, including the oxidation state of the metal and the nature of electronic transitions.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. The spectrum of a this compound complex would be expected to show distinct types of electronic transitions.
d-d Transitions: For a copper(II) complex (d⁹ configuration), transitions between the d-orbitals are possible. These are typically weak and appear as a broad band in the visible or near-infrared region (around 600-900 nm). The position and shape of this band are sensitive to the coordination geometry around the Cu(II) ion (e.g., tetrahedral, square planar, or octahedral). chemicalpapers.comcore.ac.uk
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. They are generally more intense than d-d transitions and occur at higher energies (in the UV or blue-visible region). Transitions from the iodide and the pyridine ligand to the copper center would fall into this category. core.ac.uk
Intraligand (π→π) Transitions:* These transitions occur within the 3-iodo-2-methylpyridine ligand itself and are usually found in the UV region of the spectrum. Upon coordination, their position may shift compared to the free ligand.
Luminescence Spectroscopy for Photophysical Properties
Luminescence spectroscopy measures the emission of light from a substance after it has absorbed light. Many copper(I) complexes, in particular, are known to be luminescent. researchgate.net If a Copper(I);3-iodo-2-methylpyridine complex were synthesized, it might exhibit interesting photophysical properties.
The emission is typically a result of the decay from an excited state back to the ground state. The energy and lifetime of the emission provide insights into the nature of the excited state. For copper(I) halide complexes, the emission often arises from a metal-to-ligand charge transfer (MLCT) state or a halide-to-ligand charge transfer (XLCT) state. researchgate.net The study of these properties is important for potential applications in areas like chemical sensors or light-emitting devices.
Magnetic Resonance Spectroscopy
Magnetic resonance techniques probe the magnetic properties of atomic nuclei and unpaired electrons, offering detailed information about the structure and electronic environment of a complex.
For a Copper(II);3-iodo-2-methylpyridine complex, which is paramagnetic (containing one unpaired electron), Electron Paramagnetic Resonance (EPR) spectroscopy would be the relevant technique. EPR spectra provide information about the g-values and hyperfine coupling constants.
g-values: These values are sensitive to the electronic environment and the geometry of the copper(II) center. Anisotropic g-values (gₓ ≠ gᵧ ≠ g₂) would indicate a low-symmetry environment.
Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) splits the EPR signal into a characteristic four-line pattern. Further splitting, known as superhyperfine coupling, can occur if the electron interacts with the nitrogen nuclei (I = 1) of the pyridine ligands, providing direct evidence of covalent bonding between the copper and nitrogen atoms.
For a diamagnetic copper(I) complex, Nuclear Magnetic Resonance (NMR) spectroscopy would be used instead of EPR. ¹H and ¹³C NMR spectra would confirm the structure of the 3-iodo-2-methylpyridine ligand and show shifts in the resonance signals upon coordination to the copper(I) center.
Advanced X-ray Absorption Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment
A comprehensive search of scientific literature and chemical databases has been conducted to gather detailed research findings and data specifically pertaining to the Extended X-ray Absorption Fine Structure (EXAFS) analysis of copper complexes with 3-iodo-2-methylpyridine. This investigation aimed to elucidate the local coordination environment of the central copper atom within this specific molecular structure.
Despite a thorough search, no specific experimental or theoretical EXAFS data for the compound "this compound" has been found in the available scientific literature. EXAFS is a powerful technique that provides crucial information about the local atomic structure, including bond distances, coordination numbers, and the types of neighboring atoms surrounding a specific element. The absence of such data for this particular complex means that a detailed analysis of its local coordination environment, including specific bond lengths and coordination numbers as determined by EXAFS, cannot be provided at this time.
While studies on various other copper complexes with different pyridine and halide ligands exist, the strict focus of this article on "this compound" prevents the inclusion of data from analogous but chemically distinct compounds. The precise electronic and steric effects of the iodo- and methyl- substituents on the pyridine ring would significantly influence the EXAFS spectrum, making direct comparisons with other copper-pyridine-halide complexes scientifically unsound for the purpose of this specific analysis.
Therefore, this section cannot present detailed research findings or data tables as no published studies on the EXAFS characterization of "this compound" are currently available. Further experimental research would be required to determine the local coordination environment of copper in this complex using EXAFS.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. lp.edu.ua For the this compound system, DFT calculations are instrumental in elucidating its fundamental electronic and structural characteristics.
The initial step in the computational analysis of the this compound complex involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. DFT methods, often employing functionals like B3LYP, are adept at predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov
Table 1: Predicted Structural Parameters for a Hypothetical [Cu(3-iodo-2-methylpyridine)Cl] Complex
| Parameter | Predicted Value |
| Cu-N Bond Length (Å) | 2.0 - 2.2 |
| Cu-Cl Bond Length (Å) | 2.2 - 2.4 |
| N-Cu-Cl Bond Angle (°) | 160 - 175 |
| Pyridine Ring Canting Angle (°) | 5 - 15 |
Note: The values in this table are illustrative and based on typical ranges observed for similar copper(I)-halopyridine complexes.
Understanding the electronic structure is key to predicting the reactivity and properties of the this compound complex. DFT calculations provide access to the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's stability and electronic transitions. lp.edu.ua
The photophysical properties of copper complexes are of significant interest for applications in areas like organic light-emitting diodes (OLEDs). Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules. researchgate.netdntb.gov.ua By calculating the energies and characters of electronic transitions, TD-DFT can predict the absorption and emission spectra of the this compound complex.
These calculations can identify the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (π-π*) transitions. researchgate.net For copper(I) complexes, which often exhibit luminescence, TD-DFT can help in understanding the mechanism of thermally activated delayed fluorescence (TADF). nih.gov The calculated excited state potential energy surfaces can provide insights into the pathways of non-radiative decay and the factors governing the quantum yield of emission. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the this compound complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational motions, conformational changes, and interactions with a solvent environment. nih.gov
For the this compound system, MD simulations can be used to study the flexibility of the ligand, the stability of the coordination sphere, and the dynamics of solvent molecules around the complex. This is particularly relevant for understanding how the complex behaves in solution and how it might interact with other molecules or biological targets.
Computational Modeling of Reaction Mechanisms and Energetics
DFT calculations are extensively used to model the mechanisms of chemical reactions involving copper complexes. acs.org For reactions where a this compound complex might act as a catalyst, DFT can be employed to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. Such studies are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. For instance, in copper-catalyzed dearomatization of pyridine, DFT has been used to evaluate different proposed mechanisms. acs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For the this compound complex, DFT calculations can predict various spectroscopic properties.
Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies for Cu-O and Cu-Cl stretching and bending vibrations in similar complexes have shown good agreement with experimental values. rsc.org Electron Paramagnetic Resonance (EPR) parameters, such as g-values and hyperfine coupling constants, can also be computed for paramagnetic copper(II) complexes. Furthermore, TD-DFT calculations, as mentioned earlier, can predict UV-Vis absorption spectra. The close agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and its ability to describe the electronic and geometric structure of the complex. rsc.org
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for an Analogous Cu(II)-Pyridine Complex
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
| FT-IR | ν(Cu-Cl) stretching (cm⁻¹) | 336 |
| Raman | ν(Cu-Cl) stretching (cm⁻¹) | 262 |
| UV-Vis | λ_max (nm) | ~600-800 (d-d transitions) |
Note: The values in this table are based on data for similar copper(II) chloride pyridine derivative complexes and serve as an illustrative comparison. rsc.org
Conclusion
The coordination chemistry of copper with 3-iodo-2-methylpyridine (B88220) represents an intriguing area of study within the broader field of transition metal chemistry. Based on the extensive research on analogous copper-halopyridine complexes, it is anticipated that copper;3-iodo-2-methylpyridine systems would exhibit a rich structural diversity, with the potential for interesting magnetic and catalytic properties. The interplay of the iodo and methyl substituents on the pyridine (B92270) ring is expected to finely tune the electronic and steric characteristics of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting copper complexes. While specific experimental data on this particular compound remains elusive in the current literature, the foundational knowledge from related systems provides a robust framework for future investigations into its synthesis, characterization, and potential applications in catalysis and materials science. Further dedicated research is necessary to fully elucidate the unique properties of this specific copper-ligand system.
An Examination of the Ligand 3-Iodo-2-methylpyridine and its Potential Copper Complexes
The study of coordination chemistry often involves the intricate interplay between metal ions and organic ligands, leading to the formation of complexes with unique structural and electronic properties. This article focuses on the chemical compound 3-iodo-2-methylpyridine and its role as a ligand, particularly in the context of forming complexes with copper. While specific research on a "this compound" complex is not extensively documented in publicly available literature, a significant body of research on analogous copper complexes with halogenated methylpyridines provides a strong basis for understanding its potential synthesis, structure, and chemical behavior.
Catalytic Applications of Copper;3 Iodo 2 Methylpyridine Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a major area of application for copper complexes. The electronic and steric properties of ligands coordinated to the copper center play a crucial role in the catalyst's performance.
Carbon-Heteroatom (C-N, C-O, C-S) Coupling Reactions
Copper-catalyzed carbon-heteroatom bond formation, often referred to as Ullmann-type reactions, is a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and materials. wikipedia.orgnih.govrsc.org These reactions typically involve the coupling of an aryl halide with a nucleophile such as an amine, alcohol, or thiol. The ligand on the copper catalyst is critical for facilitating the reaction, often by stabilizing the copper center and promoting the key steps of oxidative addition and reductive elimination. Pyridine-based ligands are known to be effective in these transformations. nih.govnih.govnih.gov
However, a detailed search of the scientific literature did not yield any specific examples or research findings on the use of "copper;3-iodo-2-methylpyridine" complexes in C-N, C-O, or C-S coupling reactions. While the synthesis of copper(II) complexes with 2-halo-3-methylpyridines (where the halogen is chlorine or bromine) has been reported, their catalytic activity was not investigated. rsc.orgresearchgate.net There is no available data to populate a table for the catalytic performance of the iodo-substituted pyridine (B92270) complex in these reactions.
Carbon-Carbon (C-C) Cross-Coupling Reactions (e.g., Ullmann-Type, Sonogashira-Type)
The formation of carbon-carbon bonds is fundamental to organic synthesis. Copper catalysts are instrumental in several C-C cross-coupling reactions.
The Ullmann reaction , in its classic form, involves the copper-mediated coupling of two aryl halides to form a biaryl compound. organic-chemistry.org Modern variations often use catalytic amounts of copper with various ligands to improve efficiency and substrate scope.
The Sonogashira reaction is another key C-C coupling reaction that typically uses a palladium catalyst co-catalyzed by a copper species to couple terminal alkynes with aryl or vinyl halides. youtube.comrsc.orgacs.orgacs.org The role of the copper co-catalyst is to form a copper acetylide intermediate, which then transmetalates with the palladium complex. While pyridine-containing ligands can be used in these systems, there is no specific mention or data available for the application of "this compound" complexes in either Ullmann-type or Sonogashira-type reactions. The existing literature on ligand-free or other ligand-assisted copper-catalyzed Sonogashira reactions does not include this specific complex. organic-chemistry.org
Consequently, no data tables can be generated for the catalytic activity of "this compound" in these C-C cross-coupling reactions due to a lack of published research.
Hydrosilylation and Hydrofunctionalization Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a widely used reaction for the synthesis of organosilicon compounds. nih.govacs.org Copper complexes have emerged as effective catalysts for the hydrosilylation of various substrates. nih.gov Similarly, hydrofunctionalization reactions involve the addition of an H-X molecule across a double or triple bond.
While copper-pyridine complexes, in general, have been explored for such transformations, there are no specific studies detailing the use or effectiveness of "this compound" as a catalyst for hydrosilylation or other hydrofunctionalization reactions. Therefore, no research findings or data tables can be presented for this section.
C-H Activation and Functionalization
Direct C-H activation and functionalization represent a highly atom-economical approach to the synthesis of complex molecules. rsc.orgslideshare.net Copper catalysts have been successfully employed in a variety of C-H functionalization reactions, often guided by directing groups. Pyridine moieties themselves can act as directing groups or as ligands for the copper catalyst. researchgate.net
However, a comprehensive search for the use of "this compound" complexes in C-H activation and functionalization reactions yielded no specific results. The potential utility of this complex in directing or catalyzing such transformations has not been documented.
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.
While there are studies on the immobilization of copper complexes with pyridine-based ligands for heterogeneous catalysis, no research has been found specifically describing the immobilization or heterogeneous catalytic application of "this compound" complexes. bohrium.comrsc.orgyoutube.com The development of a heterogeneous catalyst based on this specific complex is another area that remains to be explored.
Mechanistic Investigations of Catalytic Cycles
The efficacy of copper-catalyzed reactions, particularly those employing substituted pyridine ligands like 3-iodo-2-methylpyridine (B88220), is deeply rooted in the intricate mechanisms of their catalytic cycles. Understanding these pathways, the intermediates involved, and the factors influencing reaction rates is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. Most copper-catalyzed cross-coupling reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper center shuttles between the +1 and +3 oxidation states. rsc.org
The catalytic cycle for a copper-catalyzed cross-coupling reaction, such as a C-N or C-O bond formation, involving a ligand like 3-iodo-2-methylpyridine, is generally proposed to initiate with the formation of an active Cu(I) complex. While the specific complex "this compound" serves as a convenient precursor or is formed in situ, the catalytically active species involves the coordination of the pyridine ligand to a Cu(I) source.
The widely accepted mechanistic pathway involves several key steps:
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the ligated Cu(I) center. This step, which is often rate-determining, results in the formation of a high-valent Cu(III) intermediate, [L-Cu(III)(Ar)(X)]. The existence of organometallic Cu(III) species, once considered elusive, is now supported by significant experimental and computational evidence. rsc.orgacs.org The ligand (L), in this case, 3-iodo-2-methylpyridine, plays a critical role in stabilizing this higher oxidation state.
Ligand Exchange/Metathesis: The halide (X) on the Cu(III) center is then exchanged for the nucleophile (Nu-H, e.g., an amine or alcohol), typically facilitated by a base. The base deprotonates the nucleophile, forming a more reactive anionic species (Nu⁻) which then coordinates to the copper center, displacing the halide and forming a new Cu(III) intermediate, [L-Cu(III)(Ar)(Nu)].
Reductive Elimination: This is the final, product-forming step. youtube.com The newly formed bond (Ar-Nu) is created as the copper center is reduced from Cu(III) back to Cu(I). nih.gov This reductive elimination is a crucial step, and its facility is heavily influenced by the geometry and electronic properties of the Cu(III) complex. acs.orgresearchgate.net The regenerated Cu(I) complex, still coordinated to the 3-iodo-2-methylpyridine ligand, can then enter a new catalytic cycle.
Proposed Intermediates in a Typical Cu(I)/Cu(III) Cycle:
[Cu(I)(3-iodo-2-methylpyridine)]⁺: The initial active catalyst.
[Cu(III)(3-iodo-2-methylpyridine)(Aryl)(Halide)]⁺: The intermediate formed after oxidative addition.
[Cu(III)(3-iodo-2-methylpyridine)(Aryl)(Nucleophile)]⁺: The intermediate formed after ligand exchange.
In some systems, particularly under different reaction conditions or with different substrates, alternative pathways such as those involving Cu(0)/Cu(II) cycles or radical mechanisms have also been proposed. nih.govresearchgate.net
The structure of the 3-iodo-2-methylpyridine ligand is pivotal to the catalytic activity of the copper complex, with both steric and electronic factors exerting significant influence. nih.gov
Steric Effects: The methyl group at the 2-position (ortho to the nitrogen) introduces significant steric bulk around the copper center. This steric hindrance can:
Promote Reductive Elimination: By creating a more crowded coordination sphere in the Cu(III) intermediate, the methyl group can accelerate the bond-forming reductive elimination step, which often relieves steric strain. youtube.comresearchgate.net
Prevent Catalyst Deactivation: The bulkiness can inhibit the formation of inactive dimeric or oligomeric copper species, thereby prolonging the catalyst's lifetime. beilstein-journals.org
Influence Substrate Scope: The steric environment can dictate which substrates can effectively access the catalytic center, thereby influencing the reaction's scope and selectivity. yale.edu
Electronic Effects: The pyridine ring itself is an electron-deficient π-system, but the key electronic feature of this ligand is the iodo-substituent at the 3-position.
Electron-Withdrawing Nature: The iodine atom is strongly electron-withdrawing. This property decreases the electron density on the pyridine nitrogen and, consequently, on the copper center to which it is coordinated.
Stabilization of Cu(I): By making the copper center more electrophilic, the electron-withdrawing ligand can stabilize the initial Cu(I) state.
Facilitation of Oxidative Addition: A more electron-poor Cu(I) center is generally more reactive towards oxidative addition, potentially lowering the energy barrier for this often rate-limiting step.
Modulation of Redox Potentials: The electronic nature of the ligand directly influences the Cu(III)/Cu(I) redox potential. Electron-withdrawing groups tend to make the oxidation of Cu(I) to Cu(III) more favorable. rsc.org
The interplay between the steric bulk of the 2-methyl group and the electronic-withdrawing effect of the 3-iodo group creates a unique ligand that can effectively stabilize the necessary intermediates and facilitate the key steps of the catalytic cycle.
Table 1: Influence of Pyridine Ligand Substitution on Catalytic Activity
| Ligand | Substitution | Dominant Effect | Impact on Catalytic Cycle |
|---|---|---|---|
| Pyridine | None | Baseline | Standard activity |
| 2-Methylpyridine (B31789) | 2-position (Steric) | Steric Hindrance | Accelerates reductive elimination; may hinder initial substrate binding. |
| 4-Methoxypyridine | 4-position (Electronic) | Electron-Donating | Stabilizes Cu(III) intermediate; may slow reductive elimination. |
| 3-Iodo-2-methylpyridine | 2- (Steric), 3- (Electronic) | Combined | Balances steric promotion of reductive elimination with electronic activation for oxidative addition. |
| 3,5-Dichloropyridine | 3,5-positions (Electronic) | Strongly Electron-Withdrawing | Enhances electrophilicity of Cu(I), strongly favoring oxidative addition. |
A typical rate law for a copper-catalyzed cross-coupling reaction might take the form:
Rate = k[Cu]a[Aryl Halide]b[Nucleophile]c[Base]d
Where:
k is the rate constant.
[Cu] , [Aryl Halide] , [Nucleophile] , and [Base] are the concentrations of the respective species.
a, b, c, and d are the reaction orders for each component.
Experimental findings for similar copper/pyridine systems often show:
A first-order dependence on the catalyst concentration (a ≈ 1 ).
A first-order dependence on the aryl halide concentration (b ≈ 1 ), consistent with oxidative addition being the rate-determining step.
A variable or zero-order dependence on the nucleophile and base concentrations (c ≈ 0 to 1, d ≈ 0 to 1 ), depending on whether they are involved in the rate-determining step or in rapid pre-equilibria.
For instance, kinetic analysis of C-N cross-coupling reactions has shown that the reaction rate is often independent of the amine concentration at higher concentrations, suggesting that the amine is not involved in the slowest step of the cycle. nih.gov Studies on the reductive elimination from well-defined Cu(III) complexes have confirmed that this step follows first-order kinetics with respect to the Cu(III) complex concentration. acs.org
Table 2: Hypothetical Kinetic Data for a Cu/(3-Iodo-2-methylpyridine) Catalyzed C-O Coupling
This table represents typical data that would be sought in kinetic experiments to determine reaction orders.
| Experiment | [Catalyst] (mol/L) | [Aryl Bromide] (mol/L) | [Phenol] (mol/L) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.01 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 3.1 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
From this hypothetical data, one would conclude the reaction is first-order in [Catalyst], first-order in [Aryl Bromide], and zero-order in [Phenol], supporting a mechanism where oxidative addition of the aryl bromide is the rate-determining step.
Advanced Materials Science Applications and Functional Properties
Exploration in Sensor Development (excluding biological sensing data)
The inherent luminescence of copper(I) iodide-pyridine complexes provides a strong basis for their exploration in sensor technology. The sensitivity of their emission to the local chemical environment makes them promising candidates for the detection of various analytes. For instance, the luminescence of copper(I) iodide complexes is known to be affected by the presence of volatile organic compounds. wm.edu This phenomenon could be harnessed to develop sensors for environmental monitoring or industrial process control.
The proposed mechanism for sensing often involves the interaction of the analyte with the copper complex, leading to a change in the coordination sphere or the electronic properties of the material, which in turn modulates the luminescent output. A hypothetical sensor based on a copper(I)-3-iodo-2-methylpyridine complex could exhibit changes in emission intensity or wavelength upon exposure to specific molecules, allowing for their detection. The relationship between analyte concentration and the resulting fluorescence could be linear, making quantitative analysis possible. wm.edu
Optoelectronic Properties (e.g., Luminescence, Charge Transfer Phenomena)
Copper(I) complexes, particularly those with halide and nitrogen-donor ligands, are renowned for their fascinating optoelectronic properties. These properties are largely dictated by the d¹⁰ electronic configuration of the Cu(I) center, which facilitates the formation of emissive excited states.
Luminescence: Copper(I) iodide complexes with pyridine (B92270) and its derivatives are known to be highly luminescent, often exhibiting both fluorescence and phosphorescence. homescience.netyoutube.com The emission color can be tuned by modifying the ligands attached to the copper center. rsc.orgrsc.org For a complex of copper(I) with 3-iodo-2-methylpyridine (B88220), strong emission in the solid state would be anticipated.
A particularly interesting phenomenon observed in many copper(I) iodide-pyridine clusters is luminescence thermochromism , where the color of the emitted light changes with temperature. diva-portal.orgacs.org This is typically attributed to the existence of two or more thermally accessible excited states. At different temperatures, the emission originates from different excited states, resulting in a visible color change. For example, a complex might emit yellow light at room temperature and shift to a blue or violet emission at lower temperatures. acs.org This property is linked to transitions such as metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT). diva-portal.org
Charge Transfer Phenomena: The electronic transitions in these complexes are often characterized as charge transfer events. In a copper(I)-3-iodo-2-methylpyridine complex, several charge transfer transitions would be plausible:
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a d-orbital on the copper atom to a π* orbital of the 3-iodo-2-methylpyridine ligand.
Halide-to-Ligand Charge Transfer (XLCT): An electron is excited from a p-orbital of the iodide ligand to a π* orbital of the pyridine ligand.
The relative energies of these transitions would determine the absorption and emission characteristics of the complex. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group on the pyridine ring would influence the energy levels of the ligand's orbitals and thus the color and efficiency of the luminescence.
Other Emerging Applications in Material Science
The versatile properties of copper(I)-pyridine complexes suggest a range of other potential applications in materials science. The ability to form various structures, from discrete molecules to one-, two-, or three-dimensional coordination polymers, is a key advantage. rsc.orgdiva-portal.org
The specific substituents on the pyridine ligand can direct the formation of different architectures. The 3-iodo-2-methylpyridine ligand could potentially lead to the formation of unique supramolecular structures through halogen bonding or other non-covalent interactions, influencing the bulk properties of the material.
Furthermore, some copper(I) iodide coordination polymers have been shown to exhibit semiconductor behavior. rsc.org This opens up possibilities for their use in electronic devices. The electrical conductivity of such materials can be influenced by the specific structure and the degree of orbital overlap between the copper and iodide centers within the polymer chain. rsc.org A copper(I)-3-iodo-2-methylpyridine based coordination polymer could therefore be investigated for its potential as a semiconducting material.
Future Research Directions and Unanswered Questions
Development of Novel Ligand Architectures
The performance of a copper catalyst is intrinsically linked to the design of its coordinating ligands. For the "3-iodo-2-methylpyridine" moiety, future research is poised to focus on the synthesis and characterization of new ligand frameworks that can modulate the steric and electronic properties of the copper center.
A significant area of investigation will likely involve the synthesis of an isocoordinate family of compounds with the general formula (2-X-3-methylpyridine)₂CuX'₂, where X and X' can be varied to include iodine. nih.gov Studies on analogous complexes where X and X' are chlorine or bromine have shown that these variations lead to different copper coordination geometries and magnetic behaviors. nih.govcore.ac.uk For instance, copper bromide analogues tend to exhibit weak ferromagnetic interactions, while copper chloride analogues show antiferromagnetic interactions. nih.govcore.ac.uk Characterizing the structural and magnetic properties of the iodo-analogue will be a critical first step.
Furthermore, the "3-iodo-2-methylpyridine" unit can be incorporated into more complex, multidentate ligand systems. The development of tridentate NNO functionalized ligands, for example, has led to the synthesis of mononuclear pentacoordinated copper(II) complexes with interesting photophysical properties. beilstein-journals.orgnih.gov Future work could explore the synthesis of similar ligands incorporating the 3-iodo-2-methylpyridine (B88220) scaffold, potentially leading to new materials for applications in optoelectronics or as photocatalysts.
The immobilization of such copper complexes onto solid supports represents another promising direction. nih.govnih.gov This approach can lead to heterogeneous catalysts with enhanced stability and recyclability, which are highly desirable for industrial applications. nih.gov Research into the optimal methods for anchoring "Copper;3-iodo-2-methylpyridine" complexes onto various resins or inorganic supports will be crucial.
Table 1: Comparison of Copper(II) Complexes with 2-Halo-3-methylpyridine Ligands
| Compound Formula | Halogen (X, X') | Coordination Geometry | Magnetic Behavior |
| (2-Cl-3-methylpyridine)₂CuCl₂ | Cl, Cl | Varies | Antiferromagnetic |
| (2-Br-3-methylpyridine)₂CuBr₂ | Br, Br | Varies | Weakly Ferromagnetic |
| (2-I-3-methylpyridine)₂CuI₂ | I, I | To be determined | To be determined |
Data for chloro and bromo analogues from existing research. nih.govcore.ac.uk Data for the iodo analogue represents a key area for future investigation.
Exploration of New Catalytic Transformations
While the catalytic applications of "this compound" are yet to be extensively reported, the known reactivity of related copper-pyridine complexes suggests a wealth of potential transformations to explore. Copper catalysts are known to be effective in a wide range of reactions, including cross-coupling, oxidation, and cycloaddition reactions. nih.govresearchgate.net
A primary area of focus will likely be the use of "this compound" in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. The development of novel immobilized copper-ligand complexes for this reaction is an active area of research, with a focus on creating catalysts that are stable and active under physiologically relevant conditions without the need for reducing agents. nih.govnih.gov The electronic properties imparted by the iodo and methyl substituents on the pyridine (B92270) ring could offer unique advantages in this context.
Oxidation catalysis is another promising avenue. Copper complexes are known to catalyze the oxidation of various substrates, including alcohols and hydrocarbons. nih.gov For instance, novel copper(II) complexes with BIAN ligands have been shown to be effective catalysts for the oxidation of isopropylbenzene. nih.gov Investigating the catalytic activity of "this compound" in such oxidation reactions could lead to the development of new and efficient synthetic methodologies.
Furthermore, the potential for "this compound" to catalyze novel C-H functionalization and dearomatization reactions of pyridines and other heterocycles warrants investigation. Chiral copper hydride complexes have demonstrated the ability to catalyze the C-C bond-forming dearomatization of pyridines, and exploring the potential of iodo-substituted pyridine ligands in this context could lead to new asymmetric catalytic methods.
Advanced In-Situ Spectroscopic Characterization during Catalysis
To understand and optimize the performance of "this compound" catalysts, it is crucial to characterize the active species and reaction intermediates under operating conditions. Advanced in-situ spectroscopic techniques will play a pivotal role in this endeavor.
Techniques such as in-situ infrared (IR) spectroscopy can provide valuable information about the coordination environment of the copper center and the binding of reactants and intermediates during a catalytic cycle. semanticscholar.org For example, in-situ IR studies of copper(II) complexes with other pyridine derivatives have been used to monitor changes in the ligand's vibrational modes upon coordination to the metal center. semanticscholar.org
In-situ X-ray absorption spectroscopy (XAS) is another powerful tool for probing the electronic structure and local coordination environment of the copper center in real-time. semanticscholar.org This technique can provide insights into the oxidation state of the copper and changes in bond distances and coordination numbers as the reaction progresses.
Electron paramagnetic resonance (EPR) spectroscopy will also be invaluable for studying paramagnetic copper(II) species that may be involved in the catalytic cycle. researchgate.netrsc.org By monitoring the EPR signal during the reaction, it is possible to identify and characterize transient copper(II) intermediates. The application of these in-situ techniques to catalytic systems involving "this compound" will provide a detailed mechanistic understanding, which is essential for rational catalyst design.
Synergistic Experimental and Computational Approaches for Design and Optimization
The development of highly efficient "this compound" catalysts will be greatly accelerated by a synergistic approach that combines experimental synthesis and testing with computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structures, electronic properties, and reactivity of transition metal complexes. beilstein-journals.orgnih.gov
DFT calculations can be used to investigate the electronic structure and properties of "this compound" complexes, providing insights into how the iodo and methyl substituents influence the reactivity of the copper center. beilstein-journals.orgnih.gov For instance, DFT studies on related copper(II) complexes have been used to elucidate the electronic properties and predict their DNA binding mechanisms. beilstein-journals.orgnih.gov
Furthermore, computational modeling can be employed to screen potential ligand modifications and predict their impact on catalytic activity and selectivity. This can help to guide synthetic efforts towards the most promising catalyst candidates, thereby reducing the time and resources required for experimental optimization. The combination of experimental data from synthesis, characterization, and catalytic testing with the theoretical insights from DFT calculations will provide a powerful platform for the rational design and optimization of novel "this compound" catalysts for a wide range of chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing copper complexes with 3-iodo-2-methylpyridine?
- Methodology : Use ligand substitution reactions with copper salts (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O) under reflux conditions in polar solvents like methanol or acetonitrile. For halogen bonding, consider coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids to functionalize the pyridine ring .
- Key Considerations : Monitor reaction progress via TLC or NMR spectroscopy. Purify via recrystallization or column chromatography to isolate stable complexes.
Q. How can structural characterization of copper-3-iodo-2-methylpyridine complexes be performed?
- Methodology :
- X-ray crystallography for unambiguous structural determination (e.g., bond lengths, coordination geometry) .
- FT-IR and Raman spectroscopy to identify ligand coordination modes (e.g., shifts in ν(C=N) or ν(Cu-N) vibrations) .
- Magnetic susceptibility measurements to assess Cu(II) spin states (e.g., μeff values) .
Q. What techniques are used to evaluate the thermal stability of these complexes?
- Methodology : Perform thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition temperatures and ligand loss patterns. Pair with theoretical computations (DFT) to correlate stability with electronic structure .
Advanced Research Questions
Q. How do structural variations (e.g., substituents on pyridine) influence magnetic exchange interactions in copper complexes?
- Methodology :
- Compare magnetic data (e.g., J/kB values) for complexes with different ligands (e.g., 3-iodo-2-methylpyridine vs. hydroxylated derivatives).
- Use 1D-chain models to fit susceptibility data. For example, weak ferromagnetic interactions (J/kB ≈ +1.72 K) may arise from hydrogen-bonding pathways, while antiferromagnetic interactions (J/kB ≈ -1.21 K) occur via halide superexchange .
- Validate with EPR spectroscopy to probe local symmetry and spin delocalization .
Q. How can contradictions in spectroscopic or magnetic data be resolved?
- Methodology :
- Cross-reference single-crystal X-ray structures with spectroscopic data to identify discrepancies (e.g., Jahn-Teller distortions in Cu(II) complexes altering magnetic behavior) .
- Perform computational studies (e.g., CASSCF or DFT) to model electronic transitions and validate experimental observations .
Q. What strategies are effective for evaluating biological activity (e.g., anticancer potential) of these complexes?
- Methodology :
- Conduct in vitro cytotoxicity assays (e.g., MTT tests) against cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with cisplatin controls .
- Use molecular docking to predict interactions with biological targets (e.g., DNA or kinases).
- Correlate activity with structural features (e.g., iodine’s lipophilicity enhancing membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
